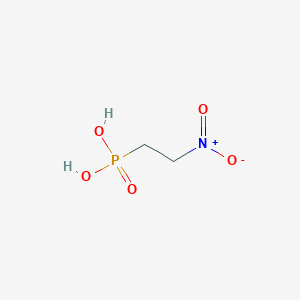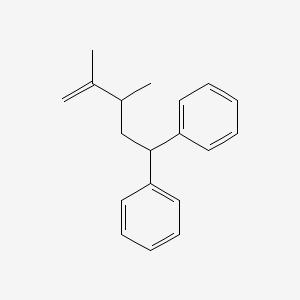
1,1'-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central pentene chain substituted with two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene typically involves the alkylation of benzene with 2,3-dimethylpent-1-ene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to enhance the scalability and economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Cl₂, Br₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., H₂SO₄)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, materials science, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1,1’-(2,3-Dimethylpent-1-ene-3,3-diyl)dibenzene
- 1,1’-(2,3-Dimethylpent-1-ene-4,4-diyl)dibenzene
- 1,1’-(2,3-Dimethylpent-1-ene-2,2-diyl)dibenzene
Comparison: 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity in substitution and oxidation reactions, as well as distinct biological activities.
Propiedades
Número CAS |
89676-18-6 |
|---|---|
Fórmula molecular |
C19H22 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
(3,4-dimethyl-1-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C19H22/c1-15(2)16(3)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,1,14H2,2-3H3 |
Clave InChI |
MXFVWPHBCHYJGY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


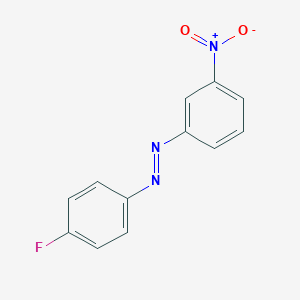
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)


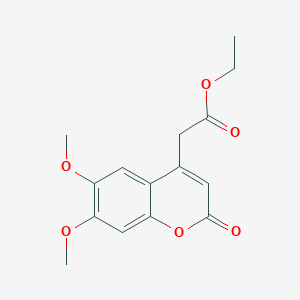
oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
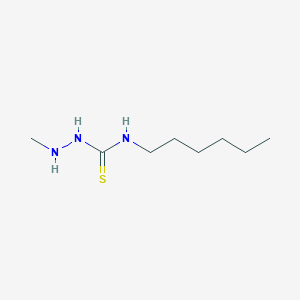
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
